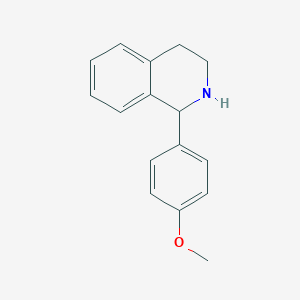

1-(4-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline

Description

Structural Significance of the Tetrahydroisoquinoline Core in Bioactive Compounds

The tetrahydroisoquinoline (THIQ) framework is a bicyclic system comprising a benzene ring fused to a partially saturated piperidine ring. This structure confers unique physicochemical properties, including planar aromaticity and a basic nitrogen atom, which facilitate interactions with enzymatic pockets and receptors. The THIQ core is prevalent in natural alkaloids such as papaverine and emetine, which exhibit antispasmodic and antiparasitic activities, respectively. Synthetic derivatives of THIQ have expanded its utility, with modifications at positions 1, 3, and 7 shown to modulate bioactivity across therapeutic areas.

Key Structural Features Influencing Bioactivity

- Rigidity and Planarity : The fused benzene and piperidine rings create a planar structure that enhances π-π stacking interactions with aromatic residues in target proteins, such as ATP-binding cassettes or neurotransmitter receptors.

- Basic Nitrogen Atom : The tertiary nitrogen at position 2 participates in hydrogen bonding and protonation-dependent interactions, critical for binding to ion channels and G protein-coupled receptors.

- Substituent Flexibility : Functionalization at the 1-position (e.g., aryl or alkyl groups) allows fine-tuning of lipophilicity and steric effects, as demonstrated in antitubercular and antitumor agents.

Table 1: Biological Activities of Select THIQ Derivatives

The structural adaptability of THIQ is further evidenced by its role in multi-target ligands. For example, THIQ-based compounds simultaneously inhibit acetylcholinesterase and monoamine oxidase-B, making them candidates for Alzheimer’s disease therapy.

Properties

IUPAC Name |

1-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO/c1-18-14-8-6-13(7-9-14)16-15-5-3-2-4-12(15)10-11-17-16/h2-9,16-17H,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSFZUYODRIULLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2C3=CC=CC=C3CCN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline typically involves the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst. For this compound, 4-methoxybenzaldehyde and 2-phenylethylamine are commonly used as starting materials. The reaction is carried out under acidic conditions, often using hydrochloric acid or sulfuric acid as the catalyst, and the mixture is heated to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques like recrystallization and chromatography are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert it into dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the tetrahydroisoquinoline core.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2), while nucleophilic substitutions may involve reagents such as sodium methoxide (NaOCH3).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydroisoquinolines.

Scientific Research Applications

While the search results do not provide a consolidated article focusing solely on the applications of "1-(4-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline," they do offer some information regarding tetrahydroisoquinoline derivatives and their applications, which can be related to the target compound.

Tetrahydroisoquinolines (THIQs) and Their Applications

Tetrahydroisoquinolines (THIQs) are a significant class of natural products with diverse biological activities against infective pathogens and neurodegenerative disorders, making them attractive to the scientific community . Novel THIQ analogs with potent biological activity have been developed .

Synthesis of THIQ Derivatives

- Microwave-Assisted Pictet-Spengler Reaction This method is used for the synthesis of 1-substituted THIQs. For example, the cyclization of 2-(3,4-dimethoxyphenyl)ethylamine with benzaldehyde in the presence of trifluoroacetic acid (TFA) under microwave irradiation yields the desired THIQ compound .

- Solvent-Free Conditions THIQ derivatives can also be synthesized under solvent-free conditions using compounds such as N-methyl piperidin-4-one and malononitrile to produce 6-amino-8-aryl-2-methyl-1,2,3,4-tetrahydroisoquinoline-5,7-dicarbonitriles .

Specific Examples and Related Research

- Dopamine D-1 Antagonists Certain 1,2,3,4-tetrahydroisoquinolines have been evaluated for dopamine D-1 antagonist activity. The introduction of an N-methyl group can enhance the potency of these compounds .

- PRMT5 Inhibitors Research into protein arginine methyltransferase 5 (PRMT5) inhibitors has involved the synthesis of tetrahydroisoquinoline derivatives. These compounds show high potency and selectivity in PRMT5 biochemical assays and have potential as anti-cancer therapies .

- Molecular Docking Some studies employ molecular docking to explore the interactions between THIQ derivatives and target proteins, providing insights into their potential therapeutic applications .

Relevant Compounds

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways. It is known to modulate neurotransmitter systems, particularly the dopamine and serotonin pathways, which are crucial for its neurological effects. The compound may act as an agonist or antagonist at specific receptors, influencing signal transduction and cellular responses.

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

1-Methyl-THIQ (1-MeTHIQ)

- Structural Difference : Lacks the 4-methoxyphenyl group; instead, it has a methyl group at the 1-position.

- Key Findings: Exhibits neuroprotective effects by enhancing glutathione (GSH) and nitric oxide (NO) levels, counteracting oxidative stress . Penetrates the blood-brain barrier (BBB) efficiently, with 90% remaining unchanged in the brain after administration .

- Contrast with 1-(4-MeOPh)-THIQ : The 4-methoxy group in 1-(4-MeOPh)-THIQ may enhance BBB penetration compared to 1-MeTHIQ due to increased lipophilicity, though metabolic stability (e.g., resistance to demethylation) requires further study.

N-Methyl-THIQ (N-Me-TIQ)

- Structural Difference : Features an N-methyl group instead of a phenyl substituent.

- Key Findings: Neurotoxic via oxidation to N-methylisoquinolinium ion, which inhibits mitochondrial complex I—a mechanism akin to MPTP/MPP+ toxicity . Causes ATP depletion in dopaminergic cells, implicating it in Parkinson’s disease (PD) pathogenesis .

1-(4'-Dimethylaminophenyl)-6,7-Dimethoxy-THIQ Hydrochloride

- Structural Difference: Contains a 4-dimethylaminophenyl group and additional 6,7-dimethoxy substitutions.

- Key Findings :

- Contrast with 1-(4-MeOPh)-THIQ: The 4-dimethylamino group may enhance receptor binding (e.g., β-adrenoceptors), whereas the 4-methoxy group in 1-(4-MeOPh)-THIQ could favor different target interactions.

Pharmacological and Toxicological Profiles

Table 1: Comparative Pharmacological Activities

*Inferred from structural similarity to 1-MeTHIQ and TIQ .

Table 2: Metabolic and Toxicological Data

Alkynyl-Substituted THIQs

- Example : 1-(2-Phenylethynyl)-2-(4-methoxyphenyl)-THIQ .

- Key Feature : Alkynyl groups enhance synthetic versatility for drug discovery.

- Contrast : The 4-methoxyphenyl group in 1-(4-MeOPh)-THIQ may stabilize the molecule against oxidative degradation compared to alkynyl derivatives.

Antimalarial 1-Aryl-THIQs

Biological Activity

1-(4-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline (THIQ) is a compound of significant interest due to its potential therapeutic applications and biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a tetrahydroisoquinoline core structure with a methoxyphenyl substituent at the 1-position. This structural configuration contributes to its diverse biological activities.

1. Antimicrobial Activity

Research has shown that derivatives of tetrahydroisoquinoline exhibit notable antimicrobial properties. For instance, studies have demonstrated that certain THIQ derivatives possess significant antibacterial activity against various strains of bacteria including Staphylococcus aureus and Escherichia coli.

| Compound | Activity | Inhibition Zone (mm) |

|---|---|---|

| THIQ Derivative A | Antibacterial | 14-17 |

| THIQ Derivative B | Antibacterial | 10-13 |

These findings indicate the potential of THIQ derivatives as antimicrobial agents .

2. Acaricidal Activity

A study evaluated the acaricidal activity of modified THIQ derivatives against P. cuniculi. The results indicated that one specific derivative exhibited higher efficacy compared to ivermectin, a standard acaricide.

| Compound | LC50 (mg/L) | Slope Ratio |

|---|---|---|

| THIQ Derivative | 0.2421 | 2.1170 |

| Ivermectin | 0.2474 | 1.3165 |

The THIQ derivative showed a more sensitive concentration-dependence in its activity .

3. Neuroprotective Effects

The neuroprotective potential of THIQ derivatives has been explored in the context of neurodegenerative diseases. For example, compounds that modulate the activity of granule protein precursors have been linked to therapeutic effects in conditions such as Alzheimer's disease and frontotemporal dementia .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Antimicrobial Mechanism : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.

- Acaricidal Mechanism : It may affect the nervous system of arachnids or inhibit critical enzymatic functions.

- Neuroprotective Mechanism : The modulation of granule protein precursor levels suggests a role in neuroinflammation and neuronal survival pathways.

Case Study 1: Antimicrobial Efficacy

In a controlled study, various THIQ derivatives were tested for their antibacterial properties. The results indicated that certain modifications significantly enhanced their efficacy against Gram-positive and Gram-negative bacteria.

Case Study 2: Neuroprotection in Animal Models

Animal models treated with THIQ derivatives displayed improved cognitive function and reduced neuroinflammation markers when subjected to neurotoxic agents. This suggests potential applications in developing therapies for neurodegenerative diseases.

Q & A

What synthetic methodologies are effective for preparing 1-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline (1-(4-MeOPh)-THIQ) in academic research?

Basic Synthesis:

The compound can be synthesized via traditional multi-step protocols. For example, phenethylamine derivatives can undergo acetylation, cyclization with polyphosphoric acid (PPA), and subsequent reduction with agents like potassium borohydride (KBH₄) to yield tetrahydroisoquinoline scaffolds . Substitutions at the 1-position (e.g., 4-methoxyphenyl) are introduced via nucleophilic addition or cross-coupling reactions.

Advanced Synthesis:

Microwave-assisted protocols enable rapid synthesis with improved yields. For instance, 1-(4-MeOPh)-THIQ was prepared via a decarboxylative annulation reaction using dichloroethane as a solvent under microwave irradiation (150°C, 5 minutes), followed by purification via flash column chromatography . Enantioselective hydrogenation of 1-aryl-3,4-dihydroisoquinolines using chiral catalysts (e.g., palladium or copper complexes) provides access to stereochemically pure derivatives .

How can researchers characterize 1-(4-MeOPh)-THIQ and validate its structural integrity?

Basic Characterization:

- ¹H/¹³C NMR : Key diagnostic signals include methoxy protons (δ ~3.7–3.8 ppm) and aromatic protons (δ ~6.8–7.2 ppm). The tetrahydroisoquinoline backbone shows distinct multiplet patterns for CH₂ groups (δ ~2.5–4.0 ppm) .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) confirms molecular weight (e.g., [M+H]⁺ for C₁₆H₁₇NO₂: m/z 256.12) and fragmentation patterns .

Advanced Techniques:

- X-ray Crystallography : Resolves stereochemistry and conformational preferences. For example, orthorhombic crystal systems (space group P212121) with unit cell parameters (a = 5.37 Å, b = 12.17 Å, c = 27.02 Å) have been reported for related esters .

- Chiral HPLC : Validates enantiomeric purity in asymmetric syntheses .

What biological activities are associated with 1-(4-MeOPh)-THIQ derivatives?

Neuropharmacological Effects:

- Neuroprotection/Neurotoxicity : Structural analogs like 1-methyl-THIQ exhibit neuroprotective effects by modulating dopaminergic pathways, while substitutions (e.g., 4-chlorophenyl) may enhance neurotoxicity via metabolic activation to neurotoxic cations (e.g., isoquinolinium ions) .

- Psychoactive Properties : Derivatives with aryl substitutions (e.g., 4-methoxyphenyl) show affinity for CNS receptors, including AMPA and muscarinic acetylcholine receptors, influencing antiepileptic and bladder dysfunction treatments .

Cardiovascular Activity:

- Bradycardic Agents : 1-Oxo-THIQ derivatives act as I(f) channel inhibitors, reducing heart rate without affecting blood pressure. For example, (R)-10a demonstrated IC₅₀ = 0.32 µM in guinea pig pacemaker cells .

How do structural modifications influence the bioactivity of 1-(4-MeOPh)-THIQ?

Advanced SAR Studies:

- Substitution at the 1-Position : Aryl groups (e.g., 4-methoxyphenyl) enhance receptor binding affinity compared to alkyl substituents. Electron-donating groups (e.g., -OCH₃) improve metabolic stability .

- Ring Functionalization : Methoxy groups at the 6,7-positions increase lipophilicity and blood-brain barrier penetration, critical for CNS-targeted agents .

- Stereochemistry : Enantiomers often exhibit divergent activities. For example, (R)-configured derivatives show superior I(f) channel inhibition compared to (S)-isomers .

What advanced catalytic systems are employed in enantioselective synthesis?

- Palladium Catalysis : Enables asymmetric formal cycloadditions between benzyltriflamides and allenes to access chiral THIQ scaffolds with >90% enantiomeric excess (ee) .

- Copper-Oxazaborolidine Complexes : Facilitate transfer hydrogenation of isoquinolines under mild conditions (room temperature, 24 hours), achieving ee values up to 95% .

How can researchers address contradictory data in metabolic and neurotoxicological studies?

- Metabolic Profiling : LC-MS/MS identifies metabolites like N-methyl-THIQ, which may exhibit neurotoxic or neuroprotective effects depending on oxidation states .

- Dose-Response Studies : Resolve discrepancies by evaluating activity thresholds. For instance, low-dose 1-MeTIQ is neuroprotective, while high doses induce oxidative stress .

What computational tools aid in predicting conformational behavior?

- DFT Calculations : Optimize ground-state geometries and predict NMR chemical shifts with <5% deviation from experimental data .

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., muscarinic receptors) to guide rational design .

How do reaction conditions impact stereochemical outcomes in THIQ syntheses?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.